molecular formula C19H20Si B12593808 Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane CAS No. 648934-15-0

Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane

Cat. No.: B12593808
CAS No.: 648934-15-0
M. Wt: 276.4 g/mol
InChI Key: YCFCIBWWNKQKNK-UHFFFAOYSA-N
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Description

Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane is an organosilicon compound with the molecular formula C17H20Si. This compound is characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety, which is further connected to a phenylethenyl group. It is commonly used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane typically involves the reaction of trimethylsilylacetylene with a suitable phenyl-substituted halide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate, and a palladium catalyst like Pd(PPh3)4. The reaction is usually performed under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Tetrabutylammonium fluoride (TBAF)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl-substituted derivatives

    Substitution: Various functionalized derivatives

Scientific Research Applications

Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the phenylethynyl and phenylethenyl groups can undergo further functionalization. These properties make it a versatile compound in organic synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.

    Phenylethynyltrimethylsilane: Similar to Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane but lacks the phenylethenyl group, making it less versatile in certain applications.

Uniqueness

This compound is unique due to the presence of both phenylethynyl and phenylethenyl groups, which provide additional sites for functionalization and enhance its reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials.

Properties

CAS No.

648934-15-0

Molecular Formula

C19H20Si

Molecular Weight

276.4 g/mol

IUPAC Name

trimethyl-[2-[2-(2-phenylethenyl)phenyl]ethynyl]silane

InChI

InChI=1S/C19H20Si/c1-20(2,3)16-15-19-12-8-7-11-18(19)14-13-17-9-5-4-6-10-17/h4-14H,1-3H3

InChI Key

YCFCIBWWNKQKNK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

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